Dimethyl 2-(2-chloro-4-nitrophenyl)malonate
Overview
Description
Dimethyl 2-(2-chloro-4-nitrophenyl)malonate is a useful research compound. Its molecular formula is C11H10ClNO6 and its molecular weight is 287.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
Research by Jiménez-Cruz et al. (2003) focused on the synthesis of a novel compound derived from dimethyl malonate, highlighting the compound's molecular structure through NMR, single crystal X-ray diffraction, and ab initio calculations. This study contributes to the understanding of the chemical and physical properties of derivatives of Dimethyl 2-(2-chloro-4-nitrophenyl)malonate, showing potential for further applications in chemical synthesis and material science (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).
Thermal Stability of Nitrocellulose
Hassan (2001) investigated the effect of malonyl malonanilide dimers, prepared through the reaction of ethyl malonate with malonanilide derivatives, on the thermal stability of nitrocellulose. These dimers were found to offer a better stabilizing effect than traditional stabilizers, suggesting an application in the safety and longevity of nitrocellulose-based products (Hassan, 2001).
Boron Neutron Capture Therapy
A study by Kahl and Li (1996) detailed the synthesis of a water-soluble boronated phthalocyanine using dimethyl malonate. This compound, containing 40 boron atoms, may serve as an efficient tumor-seeking boron delivery agent for boron neutron capture therapy (BNCT), a promising treatment method for cancer (Kahl & Li, 1996).
Chemical Synthesis and Characterization
Research into the synthesis of non-peripherally substituted tetra(dihexylmalonate) alcohol-soluble phthalocyanines by Korkut et al. (2011) utilized dimethyl malonate in the reaction process. This highlights another chemical synthesis application where this compound derivatives contribute to the development of compounds with potential use in materials science and catalysis (Korkut, Avcıata, & Şener, 2011).
Selvakumar et al. (2001) presented a novel method using dimethyl malonate as a one-carbon source for introducing various carbon substituents onto aromatic nitro compounds. This methodology is significant for the synthesis of complex organic molecules, offering a versatile tool for organic chemists (Selvakumar, Reddy, Kumar, & Iqbal, 2001).
Properties
IUPAC Name |
dimethyl 2-(2-chloro-4-nitrophenyl)propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(13(16)17)5-8(7)12/h3-5,9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVWJFVXCSQZLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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